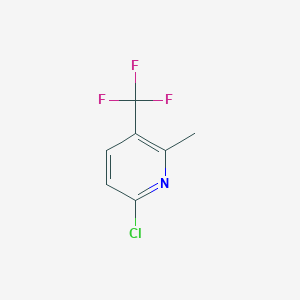

6-氯-2-甲基-3-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It belongs to the pesticide nitropyridine group of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular formula of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is C7H5ClF3N .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine has a molecular weight of 195.57 . It is a solid at room temperature .科学研究应用

合成与化学性质

6-氯-2-甲基-3-(三氟甲基)吡啶由于其独特的结构而在多种化学化合物的合成中用作前体,促进了各种有机反应。一个值得注意的应用包括它在合成 2,3-二氯-5-三氟甲基吡啶中的作用,该化合物广泛用于制造杀虫剂。该合成过程已得到审查,突出了该化合物在农业化学中的重要性 (陆新新,2006)。

此外,还研究了它参与抗菌研究和 DNA 相互作用的情况,其中对 2-氯-6-(三氟甲基)吡啶的结构和光谱性质进行了表征,提供了对其生物活性和潜在药用应用的见解 (M. Evecen 等,2017)。

先进材料科学

在材料科学领域,该化合物促进了新材料的开发。例如,它已被用于合成具有吡啶和氟的溶解性聚酰亚胺,表现出优异的溶解性和热稳定性。这些聚酰亚胺在高性能聚合物中具有潜在应用,展示了该化合物在制造先进材料中的实用性 (张树江等,2007)。

催化和有机反应

该化合物还在催化和有机合成中发挥着至关重要的作用。例如,由涉及氯和三氟甲基吡啶的反应衍生的与 2,6-双((苯硒代)甲基)吡啶的钯(II)配合物对 Heck 反应表现出高催化活性,强调了该化合物在促进有效有机转化中的重要性 (D. Das 等,2009)。

发光材料

此外,该化合物还有助于发光材料的开发。双(亚氨基烷基)吡啶的镉(II)配合物,其中可能包括 6-氯-2-甲基-3-(三氟甲基)吡啶的衍生物,在室温下表现出发光特性。这些发现为使用此类化合物制造在传感和成像中具有潜在应用的发光材料开辟了新途径 (范瑞清等,2004)。

作用机制

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmps are known to exhibit diverse biological activities, which are thought to be due to their interaction with various biological targets .

Biochemical Pathways

Tfmps are known to be involved in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The presence of fluorine in the molecule could potentially enhance its bioavailability, as fluorine is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

Result of Action

Tfmps are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine. For instance, the compound’s reactivity may be influenced by the presence of other chemicals in the environment. Additionally, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and light exposure .

安全和危害

未来方向

属性

IUPAC Name |

6-chloro-2-methyl-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARZNTDIFKFZDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)

![1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2753163.png)

![3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2753164.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)

![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)